molecular formula C13H8F2O B1455129 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1176629-59-6

4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1455129
M. Wt: 218.2 g/mol
InChI Key: XDZOTIJINSWTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,4’-Difluorobiphenyl, consists of two benzene rings linked together with two fluorine atoms attached .


Chemical Reactions Analysis

The specific chemical reactions involving 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not available in the sources I have access to .

Scientific Research Applications

Fluorescence Probes for Biological Systems

  • Homocysteine Detection : A probe designed for the selective and sensitive detection of homocysteine in biological systems showcases the potential of biphenyl derivatives with specific functional groups for biomedical applications. This probe, by exhibiting intramolecular charge transfer and aggregation-induced emission enhancement, enables precise detection of homocysteine, underlining the relevance of such compounds in studying and monitoring biological and pathological processes (Chu et al., 2019).

Synthetic Methodologies and Chemical Transformations

  • Synthesis of Fluorinated Pyrroles : Research demonstrates efficient routes to synthesize 3-fluoropyrroles, highlighting the versatility of difluorinated biphenyl derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Surmont et al., 2009).

  • Antimicrobial Agents : The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach, utilizing biphenyl carbaldehydes, underscores their significance in creating bioactive molecules (Bhat et al., 2016).

Advanced Materials and Catalysis

  • Novel Fluorescent Dyes : The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores derived from biphenyl carbaldehydes demonstrates the application of such compounds in developing new materials with potential uses in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

  • Palladium Complexes and Catalysis : Isoxazole-3-carbaldehyde oximes, synthesized from biphenyl derivatives, form complexes with palladium that exhibit high catalytic activity in the Suzuki reaction, showcasing the role of such compounds in facilitating chemical transformations (Potkin et al., 2014).

Safety And Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for the study and application of 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not available in the sources I have access to .

properties

IUPAC Name

4-fluoro-3-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOTIJINSWTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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